

An In-depth Technical Guide to the Ionizable Cationic Lipidoid C12-200

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Compound of Interest

Compound Name: C12-200

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **C12-200** is a branched-chain ionizable cationic lipidoid that has become a benchmark for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).^[1]^[2]^[3] Its efficacy in mediating potent gene silencing and protein expression, particularly in hepatocytes, has established it as a critical component in preclinical research and therapeutic development.^[1]^[2] This guide provides a comprehensive overview of the physical characteristics, experimental protocols, and mechanisms of action of **C12-200**.

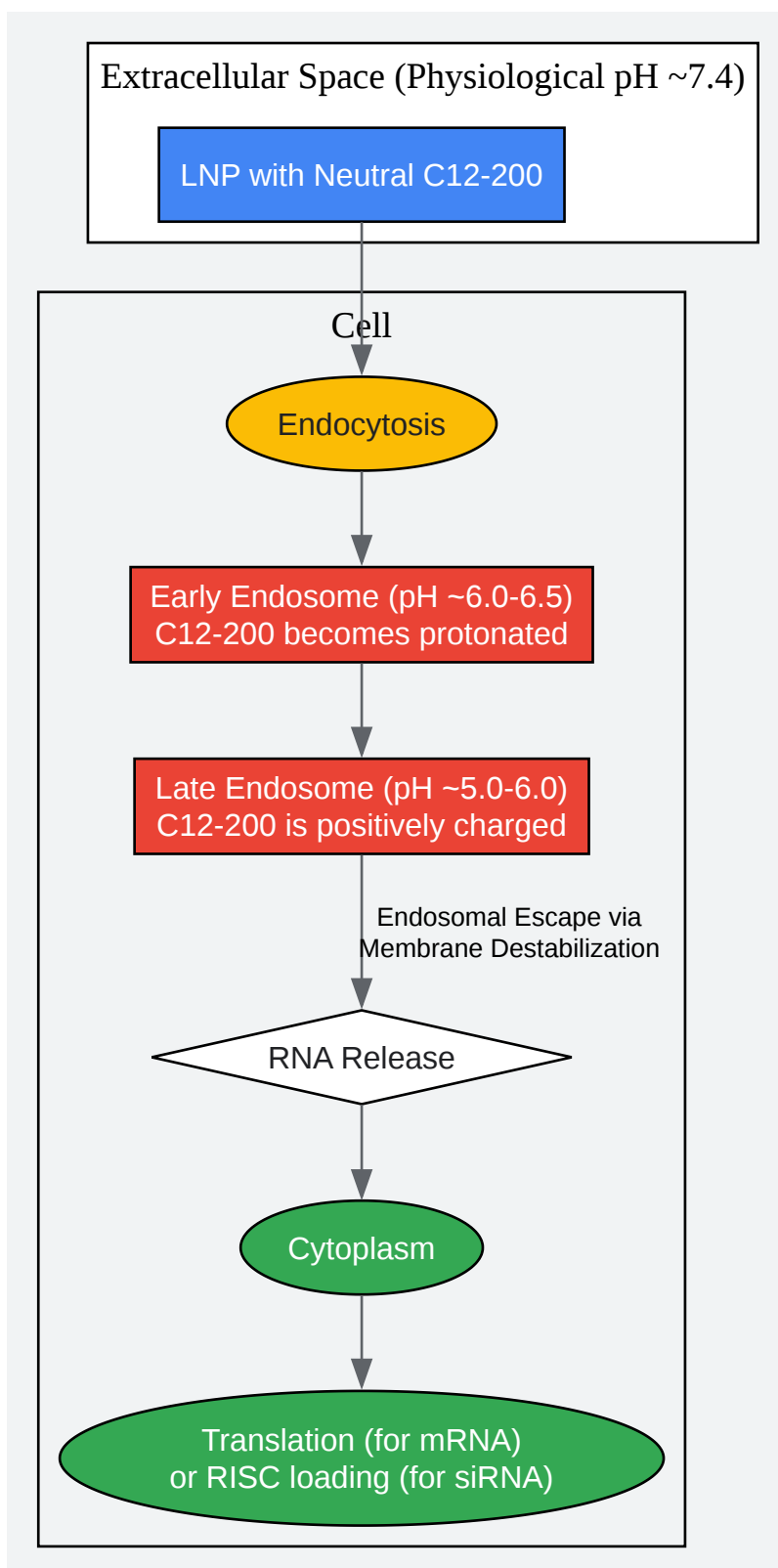
Physical and Chemical Characteristics

C12-200 is a synthetic lipidoid with a unique molecular structure that enables the efficient encapsulation and intracellular delivery of RNA. Its key physical and chemical properties are summarized in the tables below.

Property	Value	Reference
Chemical Name	1,1'-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)perazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol)	[1]
CAS Number	1220890-25-4	[1][2][4]
Molecular Formula	C70H145N5O5	[1][2][4]
Molecular Weight	1136.96 g/mol	[1]
Exact Mass	1136.1246	[1]
Appearance	Liquid	[1]
Purity	>90% to ≥95%	[1][2][4]
Solubility and Storage	Details	Reference
Solubility	Soluble in Ethanol, DMSO, DMF	[4]
Storage (Short-term)	0 - 4 °C (days to weeks)	[1]
Storage (Long-term)	-20 °C (months to years)	[1][2][4]
Shipping Condition	Shipped under ambient temperature as a non-hazardous chemical.	[1][4]
Stability	≥ 2 years if stored properly.	[2]

Mechanism of Action: pH-Dependent Ionization and Endosomal Escape

The efficacy of **C12-200** in RNA delivery is primarily attributed to its pH-dependent ionization. At physiological pH (~7.4), **C12-200** is near-neutral, which minimizes non-specific interactions with biological membranes and reduces toxicity.[5] Upon endocytosis of the LNP, the acidic environment of the endosome (pH 5-6.5) leads to the protonation of the amine groups in **C12-200**, resulting in a net positive charge.[3][6] This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated RNA into the cytoplasm, a critical step known as endosomal escape.[3][6]



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Caption: pH-dependent mechanism of **C12-200** mediated endosomal escape.

Experimental Protocols

The following sections detail generalized protocols for the formulation of **C12-200**-based LNPs and their application in in vitro and in vivo settings. These protocols are based on methodologies reported in the literature.[\[4\]](#)[\[7\]](#)[\[8\]](#)

LNP Formulation

C12-200 is typically formulated into LNPs along with a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid. The molar ratios of these components are critical for the efficacy of the LNP. An optimized formulation for mRNA delivery has been reported to be a molar ratio of 35:16:46.5:2.5 for **C12-200**:DOPE:Cholesterol:C14-PEG2000.[\[4\]](#)[\[5\]](#)

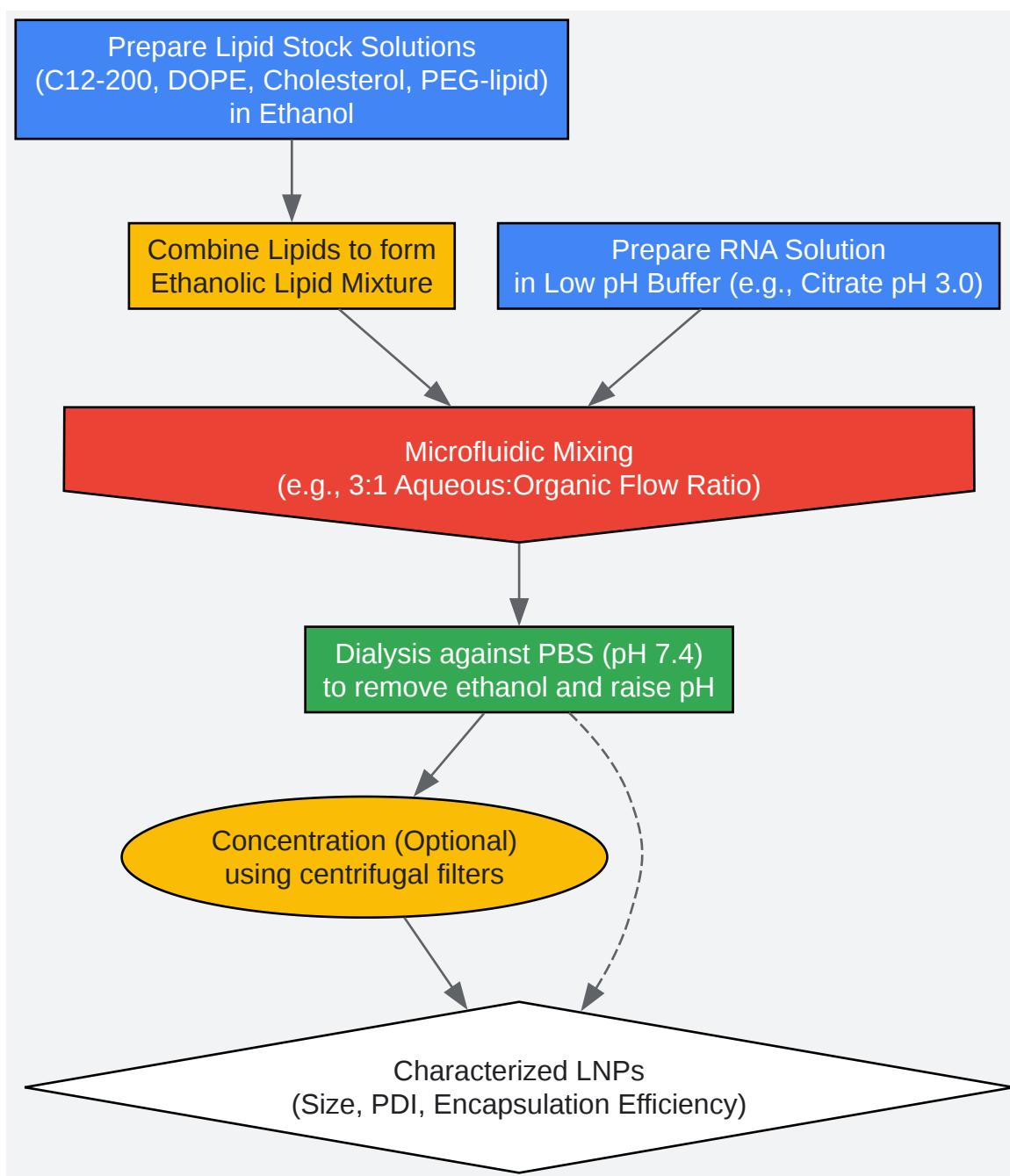
Materials:

- **C12-200** in ethanol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
- Cholesterol in ethanol
- DMG-PEG2000 or C14-PEG2000 in ethanol
- mRNA or siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0)
- Ethanol (100%)
- Dialysis buffer (e.g., PBS, pH 7.4)

Protocol (Microfluidic Mixing):

- Prepare the lipid stock solutions in 100% ethanol.
- Combine the **C12-200**, DOPE (or DSPC), cholesterol, and PEGylated lipid in a single tube in the desired molar ratios to create the ethanolic lipid mixture.
- Dilute the RNA cargo in the low pH buffer.

- Use a microfluidic mixing device (e.g., from Precision Nanosystems) to mix the ethanolic lipid solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.
- The LNPs can be concentrated using centrifugal filters if necessary.



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Caption: Experimental workflow for **C12-200** LNP formulation via microfluidic mixing.

In Vitro Transfection

Materials:

- **C12-200** LNPs encapsulating reporter mRNA (e.g., Luciferase)
- Hepatocyte cell line (e.g., HepG2)
- Complete cell culture medium
- 96-well plates
- Luciferase assay reagent

Protocol:

- Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
- Dilute the **C12-200** LNPs to the desired concentrations in complete cell culture medium.
- Remove the existing medium from the cells and add the LNP-containing medium.
- Incubate the cells for a specified period (e.g., 24 hours).
- Lyse the cells and measure the luciferase activity using a plate reader to determine transfection efficiency.^[4]

In Vivo Delivery in Mice

Materials:

- **C12-200** LNPs encapsulating therapeutic or reporter mRNA
- C57BL/6 mice
- Sterile PBS

Protocol:

- Dilute the **C12-200** LNPs in sterile PBS to the desired dose (e.g., 0.1 mg mRNA/kg body weight).[4]
- Administer the LNP solution to the mice via tail vein injection.[4]
- At a specified time point post-injection (e.g., 6 hours for protein expression), collect blood samples for analysis of the expressed protein (e.g., by ELISA) or image the whole body for reporter gene expression (e.g., luciferase).[4][7]
- Tissues of interest (e.g., liver, spleen) can be harvested for further analysis.

Data Presentation

Optimized LNP Formulation		
Parameters for mRNA Delivery	Value	Reference
Ionizable Lipid	C12-200	[7][8]
Phospholipid	DOPE	[7][8]
Molar Ratio (C12-200:DOPE:Cholesterol:PEG-lipid)	35:16:46.5:2.5	[4][5]
C12-200:mRNA Weight Ratio	10:1	[4][5]

Typical Physicochemical Properties of Optimized C12-200 LNPs		
	Value	Reference
Hydrodynamic Diameter	~70-130 nm	[5]
Polydispersity Index (PDI)	< 0.2	[5]
mRNA Encapsulation Efficiency	~35-80%	[5]
Apparent pKa	~5.3 - 7.1	[5]

Conclusion

C12-200 is a highly effective ionizable lipidoid for the in vivo delivery of RNA therapeutics. Its pH-responsive nature is key to overcoming the endosomal barrier, a major hurdle in intracellular drug delivery. The provided protocols and data offer a foundational guide for researchers and drug development professionals to utilize **C12-200** in their LNP formulations. Further optimization of LNP composition and formulation parameters may be necessary to achieve desired therapeutic outcomes for specific applications.

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